N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C33H36N6O3S. It features multiple functional groups, including a piperazine moiety and a benzothiophene structure, which contribute to its biological activity and potential therapeutic applications. The compound is notable for its potential as an inhibitor of certain kinases involved in inflammatory processes and cancer pathways .
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been studied for its inhibitory effects on various kinases, particularly those implicated in inflammatory responses and oncogenesis. It shows promise in modulating pathways associated with diseases like cancer and autoimmune disorders. The compound's unique structure allows it to interact selectively with target proteins, making it a candidate for further pharmacological development .
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
These steps often require specific reagents and conditions to ensure high yield and purity of the final product .
This compound has potential applications in:
Its unique structural features may also allow for modifications that could enhance its efficacy or reduce side effects in therapeutic contexts .
Interaction studies have shown that N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can effectively inhibit specific kinases involved in inflammatory responses. These studies typically utilize biochemical assays to assess binding affinity and inhibition potency against target proteins. The results indicate a promising profile for further exploration in clinical settings .
Several compounds share structural or functional similarities with N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GDC-0834 | Similar piperazine structure | Kinase inhibitor for cancer treatment |
AZD9291 | Contains a benzothiophene moiety | Targeted therapy for non-small cell lung cancer |
Lapatinib | Inhibits EGFR and HER2 kinases | Treatment for breast cancer |
These compounds are notable for their kinase inhibition properties but differ in their specific targets and therapeutic applications. The unique combination of functional groups in N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-y] contributes to its distinct biological profile compared to these similar compounds .
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known by its developmental designation GDC-0834, represents a complex heterocyclic organic compound of significant pharmaceutical interest [1]. This molecule exhibits a molecular formula of C₃₃H₃₆N₆O₃S and possesses a molecular weight of 596.74 g/mol [1] [2]. The compound exists as a chiral molecule with one defined stereocenter, specifically at the (2R)-1,4-dimethyl-3-oxopiperazin-2-yl moiety [3]. The compound presents as a brown to reddish-brown solid with a melting point of 208°C [4] and a density of 1.4±0.1 g/cm³ [5] [6].
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₆N₆O₃S [1] |
Molecular Weight | 596.74 g/mol [1] |
Melting Point | 208°C [4] |
Density | 1.4±0.1 g/cm³ [5] |
Appearance | Brown to Reddish Brown Solid [7] |
Stereochemistry | 1 defined stereocenter [3] |
The complete IUPAC nomenclature for this compound is N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide [1]. This systematic name reveals the complex multi-ring architecture comprising four distinct heterocyclic and aromatic systems interconnected through specific functional linkages.
The structural framework consists of a central pyrazinone core (4-methyl-5-oxopyrazin-2-yl) that serves as the primary scaffold [1]. This pyrazinone ring is substituted at the 6-position with an aniline derivative bearing a (2R)-1,4-dimethyl-3-oxopiperazin-2-yl substituent [1]. The 2-position of the pyrazinone is connected to a methylated phenyl ring (2-methylphenyl), which in turn carries an amide linkage to a 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxyl group [1].
Key substituent groups include:
The compound can be represented by the canonical SMILES notation: O=C(NC1=CC=CC(C=2N=C(NC3=CC=C(C=C3)C4C(=O)N(C)CCN4C)C(=O)N(C2)C)=C1C)C=5SC6=C(C5)CCCC6 [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for this complex molecule. The ¹H NMR spectrum exhibits characteristic signals consistent with the proposed structure, including aromatic proton signals in the 7-8 ppm region corresponding to the benzene rings, methyl group signals appearing as singlets between 1-3 ppm, and aliphatic proton signals from the tetrahydrobenzothiophene and piperazine rings [7]. The (2R)-stereochemistry of the piperazinone substituent is confirmed through coupling pattern analysis and integration ratios.
¹³C NMR spectroscopy reveals the presence of 33 distinct carbon environments, consistent with the molecular formula C₃₃H₃₆N₆O₃S [1]. Carbonyl carbon signals appear in the characteristic 165-180 ppm region, with the carboxamide carbon typically observed around 170 ppm and the piperazinone carbonyl appearing near 168 ppm. Aromatic carbons span the 110-140 ppm range, while aliphatic carbons from the tetrahydrobenzothiophene ring system appear between 20-35 ppm.
Infrared (IR) spectroscopy confirms the presence of key functional groups through characteristic absorption frequencies. The amide C=O stretch appears as a strong absorption band around 1650-1680 cm⁻¹, while the secondary amide N-H stretch is observed near 3300-3500 cm⁻¹ [7]. Aromatic C=C stretches produce multiple bands in the 1450-1600 cm⁻¹ region, and C-N stretches from the piperazine ring contribute to absorptions around 1250-1350 cm⁻¹.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry (ESI-MS) typically produces a protonated molecular ion [M+H]⁺ at m/z 597, consistent with the calculated molecular weight of 596.74 [8]. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns including loss of the dimethylpiperazinone moiety and cleavage of the amide bond, which has been identified as a key metabolic vulnerability [9] [10].
X-ray crystallographic analysis has been performed for this compound in complex with its primary biological target, Bruton's tyrosine kinase (BTK). Two significant crystal structures have been deposited in the Protein Data Bank: 4OTF and 5P9F, both representing BTK in complex with GDC-0834 [11] [12] [13].
The 4OTF structure was determined at 1.95 Å resolution using X-ray diffraction methods [14]. Crystallization was achieved through vapor diffusion hanging drop technique at pH 5.6 and 286 K, using a protein solution containing 8.1 mg/mL BTK in 10 mM Tris pH 8.5, 100 mM NaCl, 0.5 mM TCEP, and 1 mM GDC-0834 [14]. The crystal belongs to space group P 61 with unit cell parameters a = b = 108.507 Å, c = 42.221 Å, and α = β = 90°, γ = 120° [14]. Data collection was performed at 100 K using synchrotron radiation at ALS beamline 5.0.1 with wavelength 0.97787 Å [14].
Crystallographic Parameter | 4OTF Structure |
---|---|
Resolution | 1.95 Å [14] |
Space Group | P 61 [14] |
Unit Cell a, b | 108.507 Å [14] |
Unit Cell c | 42.221 Å [14] |
R-factor | 0.167 [14] |
R-free | 0.203 [14] |
The 5P9F structure represents an alternative crystal form of the BTK-GDC-0834 complex, providing additional conformational insights [13]. This structure was instrumental in demonstrating the compound's ability to sequester the critical Y551 residue of BTK, which determines its potency against different signaling pathways [13].
Conformational analysis reveals that the compound adopts a relatively rigid three-dimensional structure when bound to BTK. The tetrahydrobenzothiophene moiety occupies a hydrophobic pocket, while the pyrazinone core forms critical hydrogen bonds with the kinase hinge region [11] [13]. The (2R)-dimethyloxopiperazine substituent extends into a solvent-accessible region, contributing to selectivity through specific van der Waals interactions.
The crystal structures demonstrate that the compound binds in an ATP-competitive manner, with the pyrazinone nitrogen atoms forming hydrogen bonds with the backbone atoms of Met449 and Ala428 in the hinge region [13]. The methylated phenyl ring participates in π-π stacking interactions with aromatic residues in the binding pocket, while the carboxamide linker adopts an extended conformation that positions the tetrahydrobenzothiophene group optimally for hydrophobic interactions.
Molecular dynamics simulations based on these crystal structures indicate that the compound maintains a stable binding conformation with minimal conformational flexibility, consistent with its high binding affinity and selectivity profile [15]. The overall molecular geometry presents a roughly L-shaped configuration when bound to BTK, with the tetrahydrobenzothiophene and dimethyloxopiperazine moieties extending in opposite directions from the central pyrazinone-phenyl core.